molecular formula C6H9ClN2O B1287230 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride CAS No. 95878-02-7

6-(Aminomethyl)pyridin-2(1H)-one hydrochloride

Cat. No. B1287230
CAS RN: 95878-02-7
M. Wt: 160.6 g/mol
InChI Key: HOMZDUVBYKVPOU-UHFFFAOYSA-N
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Description

The compound "6-(Aminomethyl)pyridin-2(1H)-one hydrochloride" is a derivative of pyridine, which is a heterocyclic aromatic organic compound. Pyridine derivatives are known for their applications in various chemical reactions and as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The presence of an aminomethyl group at the 6-position of the pyridine ring is indicative of potential reactivity and utility in further chemical transformations.

Synthesis Analysis

The synthesis of pyridine derivatives, such as those related to "6-(Aminomethyl)pyridin-2(1H)-one hydrochloride," involves various chemical methods. For instance, the aminomethylation of 2-alkyl-3-pyridinol series has been studied using proton magnetic resonance and chemical methods, leading to the development of methods for synthesizing 6-(aminomethyl) derivatives . Similarly, the aminomethylation of 3-hydroxy pyridines by secondary amines has been investigated, showing a preference for substitution at the 6 and then 4 positions of the pyridine ring . These methods are crucial for the synthesis of aminomethyl pyridine derivatives.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be characterized using various spectroscopic methods, including FTIR, 1H, and 13C NMR. X-ray crystallographic analysis can also be employed to determine the crystal and molecular structure, as demonstrated by the characterization of a related compound, which crystallizes in the monoclinic space group and is stabilized by intramolecular hydrogen bonds . These techniques are essential for confirming the structure of "6-(Aminomethyl)pyridin-2(1H)-one hydrochloride" and related compounds.

Chemical Reactions Analysis

Pyridine derivatives undergo a variety of chemical reactions. For example, the aminomethyl derivatives of pyridines can be converted into acetoxy derivatives upon heating with acetic anhydride, which can then be transformed into hydroxy and bromomethyl derivatives using hydrochloric or hydrobromic acids . Additionally, the hydrogenation of 6-(hydroxymethyl)pyridine-2-carboxylates can lead to the synthesis of novel amino acid derivatives, although side reactions such as hydrogenolysis of the alcohol group can occur . These reactions are indicative of the reactivity of the aminomethyl group in pyridine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the presence of substituents on the pyridine ring can affect the solubility, thermal stability, and reactivity of the compounds. Novel polyimides derived from pyridine-containing monomers have been shown to exhibit exceptional thermal and thermooxidative stability, with no weight loss detected before a temperature of 450°C in nitrogen . These properties are important for the practical applications of "6-(Aminomethyl)pyridin-2(1H)-one hydrochloride" and related compounds in various fields.

Scientific Research Applications

Chemical Properties and Structural Analysis

  • The chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), which share structural similarities with 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride, have been extensively reviewed. These reviews cover the preparation, properties, and spectroscopic characteristics of these compounds, highlighting their significance in various branches of chemistry (Boča, Jameson, & Linert, 2011).

Biological Applications and Analysis Techniques

  • Pyridine derivatives like 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride play a crucial role in biological fields. They exhibit a wide range of biological activities and have been used as effective chemosensors for various species. The review by Abu-Taweel et al. (2022) provides a detailed overview of the synthesis routes, structural characterization, medicinal applications, and potential of pyridine derivatives in analytical chemistry (Abu-Taweel et al., 2022).

Medicinal Significance

  • Pyridine derivatives are noted for their medicinal importance, possessing a wide array of biological activities. Their applications span various fields, including as potential anticancer agents. A review by Alshamrani (2023) emphasizes the biological activities of pyridine derivatives and their role as potent anticancer agents when complexed with metals like Cu(II) (Alshamrani, 2023).

Catalytic and Organic Synthesis Applications

  • The pyranopyrimidine core, a structural relative of 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride, is a critical precursor in the pharmaceutical industry due to its broad synthetic applications and bioavailability. The review by Parmar, Vala, & Patel (2023) discusses the synthetic pathways and the application of hybrid catalysts for the development of pyranopyrimidine scaffolds, highlighting the intensive research and potential of these compounds (Parmar, Vala, & Patel, 2023).

properties

IUPAC Name

6-(aminomethyl)-1H-pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c7-4-5-2-1-3-6(9)8-5;/h1-3H,4,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMZDUVBYKVPOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Aminomethyl)pyridin-2(1H)-one hydrochloride

CAS RN

131052-62-5
Record name 6-(Aminomethyl)-2-hydroxypyridine hydrochloride
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